BenchChemオンラインストアへようこそ!

1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Chemical identity Scaffold differentiation TMEM16A

1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 848681-39-0, molecular formula C18H20N4, molecular weight 292.4 g/mol) belongs to the pyrido[1,2-a]benzimidazole-4-carbonitrile class, a heterocyclic scaffold recognized for diverse pharmacological applications. This specific derivative features N1-(propan-2-ylamino) and C3-propyl substitutions, and is catalogued as a research chemical primarily for experimental target identification and structure-activity relationship (SAR) exploration rather than as a pre-validated probe or drug candidate.

Molecular Formula C18H20N4
Molecular Weight 292.386
CAS No. 848681-39-0
Cat. No. B2682374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
CAS848681-39-0
Molecular FormulaC18H20N4
Molecular Weight292.386
Structural Identifiers
SMILESCCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC(C)C)C#N
InChIInChI=1S/C18H20N4/c1-4-7-13-10-17(20-12(2)3)22-16-9-6-5-8-15(16)21-18(22)14(13)11-19/h5-6,8-10,12,20H,4,7H2,1-3H3
InChIKeyZRNVTTGJBISFBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 848681-39-0): Core Chemical Identity and Research Classification


1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 848681-39-0, molecular formula C18H20N4, molecular weight 292.4 g/mol) [1] belongs to the pyrido[1,2-a]benzimidazole-4-carbonitrile class, a heterocyclic scaffold recognized for diverse pharmacological applications . This specific derivative features N1-(propan-2-ylamino) and C3-propyl substitutions, and is catalogued as a research chemical primarily for experimental target identification and structure-activity relationship (SAR) exploration rather than as a pre-validated probe or drug candidate [1].

Why Generic Substitution of 1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile Is Scientifically Unsupported


The pyrido[1,2-a]benzimidazole-4-carbonitrile family exhibits pronounced structure-dependent divergence in molecular recognition. The well-characterized analog 1PBC (1-hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile, CAS 362602-12-8) acts as a pore blocker of TMEM16A Ca2+-activated chloride channels at a structurally resolved binding pocket [1], whereas T16Ainh-A01 (an aminophenylthiazole, CAS 552309-42-9) inhibits TMEM16A with an entirely distinct chemotype and off-target profile [2]. The N1-aminoalkyl and C3-alkyl substituents of CAS 848681-39-0 dictate hydrogen-bonding capacity, lipophilicity (computed XLogP3-AA = 5.4 [3]), and steric complementarity to any putative binding site, meaning potencies, selectivities, and physicochemical behaviors observed for other 4-carbonitrile congeners cannot be extrapolated to this compound without direct experimental verification.

Quantitative Differentiators of 1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (848681-39-0)


Chemical Topology Differentiation from the TMEM16A Probe 1PBC (CAS 362602-12-8)

The target compound (CAS 848681-39-0) is chemically distinct from the widely used TMEM16A pore blocker 1PBC (CAS 362602-12-8, 1-hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile). Key structural differences include: C1 bears a basic propan-2-ylamino group (predicted pKa ~8–10) versus a neutral 1-hydroxy substituent (predicted pKa ~7–9) in 1PBC; C3 carries an n-propyl chain versus a trifluoromethyl group in 1PBC. These substitutions alter hydrogen-bond donor/acceptor counts (target: 1 donor / 3 acceptors; 1PBC: 1 donor / 7 acceptors) and lipophilicity (target XLogP3-AA = 5.4 [1]; 1PBC XLogP3 = 2.9 ). The absence of the electron-withdrawing -CF₃ and the presence of a basic amine render the target compound unsuitable as a direct substitute for 1PBC in established TMEM16A pharmacology protocols [2].

Chemical identity Scaffold differentiation TMEM16A

Substituent-Driven Electrophilicity and Metabolic Susceptibility Comparison

The C3-n-propyl substituent in CAS 848681-39-0 is susceptible to cytochrome P450-mediated ω-oxidation and (ω-1)-hydroxylation, metabolic pathways that are absent for the C3-trifluoromethyl group of 1PBC. Conversely, 1PBC's 1-hydroxy group is a potential substrate for Phase II glucuronidation/sulfation, whereas the target compound's N1-isopropylamino group may undergo N-dealkylation or N-oxidation. Although no direct metabolic stability data exist for the target compound, the distinct substitution pattern implies divergent metabolic clearance routes compared to 1PBC [1]. The 4-carbonitrile group common to both scaffolds may act as a reversible covalent modifier of catalytic cysteine residues in certain target classes (e.g., proteases), but the differential electronics conferred by C1 and C3 substituents will modulate the electrophilicity of the nitrile carbon .

Metabolic stability Electrophilicity CYP450

Physicochemical Profile Differentiation for Solubility and Permeability Screening

Computed properties from PubChem demonstrate that CAS 848681-39-0 possesses a topological polar surface area (TPSA) of 53.1 Ų, a computed XLogP3-AA of 5.4, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. In comparison, 1PBC has a TPSA of approximately 69.6 Ų (due to additional oxygen and fluorine atoms) and a computed XLogP3 of approximately 2.9 . The ~2.5 log unit increase in lipophilicity for the target compound, combined with a reduced TPSA, predicts superior passive membrane permeability but potentially lower aqueous solubility relative to 1PBC. These quantitative physicochemical differences provide users with a tool to probe lipophilicity-driven SAR within the pyrido[1,2-a]benzimidazole-4-carbonitrile series without resorting to custom synthesis.

Lipophilicity Permeability TPSA

Kinase and Protease Target Panel Selectivity Potential

Pyrido[1,2-a]benzimidazole-4-carbonitrile derivatives have been reported as scaffolds for kinase inhibition (e.g., cyclin-dependent kinases, glycogen synthase kinase-3, aurora kinases) and as poly(ADP-ribose) polymerase (PARP) inhibitors [1]. The 4-carbonitrile moiety can serve as a hinge-binding motif or reversible covalent warhead depending on the target class. The N1-isopropylamino group of CAS 848681-39-0 introduces a basic center capable of forming ionic interactions with conserved aspartate/glutamate residues in kinase hinge regions, a feature absent in 1PBC (N1-hydroxy). While no target-specific potency data exist for this compound, its distinct substitution pattern relative to published pyrido[1,2-a]benzimidazole kinase inhibitors justifies its use in selectivity panel screening to map substituent-dependent kinome interactions [2].

Kinase inhibition Protease inhibition Selectivity screening

Optimal Procurement and Research Scenarios for 1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 848681-39-0)


Lipophilicity-Driven SAR Expansion of the Pyrido[1,2-a]benzimidazole-4-carbonitrile Series

Procure CAS 848681-39-0 as a high-logP (XLogP3-AA = 5.4) complement to the more polar 1PBC (XLogP3 ≈ 2.9) for systematic permeability and solubility profiling within the 4-carbonitrile scaffold. This compound's ~2.5 log-unit higher lipophilicity and reduced TPSA (53.1 vs. ~69.6 Ų) [1] make it suitable for assessing the impact of lipophilicity on membrane penetration, metabolic stability, and off-target promiscuity in lead optimization workflows [2].

N1-Basic Amine Pharmacophore Evaluation for Kinase and Protease Hinge Binding

Use CAS 848681-39-0 as a screening tool to evaluate the contribution of a basic N1-amine substituent to kinase or protease hinge-region binding affinity, a pharmacophore element absent in the N1-hydroxy analog 1PBC. The N1-isopropylamino group is predicted to form ionic interactions with conserved Asp/Glu residues in kinase active sites, enabling exploration of this interaction mode without de novo synthesis [1].

C3-Alkyl Metabolic Stability Profiling Versus C3-Trifluoromethyl Series

Employ CAS 848681-39-0 in comparative in vitro metabolism studies (e.g., liver microsome or hepatocyte stability assays) alongside 1PBC to quantify the impact of C3-n-propyl versus C3-trifluoromethyl substitution on oxidative clearance. The C3-propyl chain is predicted to undergo ω-oxidation, whereas the C3-CF₃ group is metabolically inert, providing a probe for substituent-dependent metabolic liability assessment in the 4-carbonitrile class [2].

Chemical Probe for N1-Aminoalkyl SAR in Antiparasitic or Anticancer Screening Cascades

Pyrido[1,2-a]benzimidazoles with C3-alkyl and N1-aminoalkyl substitution patterns have demonstrated antiparasitic activity (e.g., IC50 = 0.047–0.17 μM against Plasmodium falciparum) [3] and anticancer activity (IC50 = 3.43–14.70 μg/mL against MCF7 cells) [4]. Procure CAS 848681-39-0 for inclusion in phenotypic or target-based screening panels to probe the contribution of the N1-isopropylamino/C3-propyl substitution combination to antiproliferative or anti-infective activity.

Quote Request

Request a Quote for 1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.